molecular formula C13H17IN2O B7858859 4-iodo-N-(1-methylpiperidin-4-yl)benzamide

4-iodo-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B7858859
M. Wt: 344.19 g/mol
InChI Key: GZCZIFHUVBWVCL-UHFFFAOYSA-N
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Description

4-Iodo-N-(1-methylpiperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine scaffold, which is of significant interest in medicinal chemistry and pharmacological research. Compounds with this structural motif often serve as key intermediates or target molecules in the development of receptor ligands. The iodine atom on the benzamide ring presents a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, making this compound a valuable building block for creating more complex chemical libraries. Researchers utilize this and similar structures in various applications, including the exploration of central nervous system (CNS) targets, cancer research, and the synthesis of novel compounds for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-16-8-6-12(7-9-16)15-13(17)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCZIFHUVBWVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 4-Iodobenzoic Acid Derivatives

4-Iodobenzoic acid is commercially available but may require activation for coupling. Common strategies include:

  • Acid chloride formation using thionyl chloride (SOCl₂) or oxalyl chloride.

  • In situ activation via carbodiimide-based reagents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) to suppress racemization.

Amine Component: 1-Methylpiperidin-4-amine Synthesis

1-Methylpiperidin-4-amine is typically synthesized via reductive amination of piperidin-4-one with methylamine under hydrogenation conditions or via transfer hydrogenation with formaldehyde and a palladium catalyst. The latter method, detailed in patent US8697876B2, avoids high-pressure hydrogenation equipment, making it scalable for industrial applications.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A standard approach involves activating 4-iodobenzoic acid with EDCl/HOBt in dichloromethane (DCM) or dimethylformamide (DMF), followed by reaction with 1-methylpiperidin-4-amine. This method yields moderate to high purity but may require extensive purification to remove urea byproducts.

Representative Procedure

  • Dissolve 4-iodobenzoic acid (1.0 eq) in DMF.

  • Add EDCl (1.2 eq) and HOBt (1.1 eq), stir at 0°C for 30 minutes.

  • Add 1-methylpiperidin-4-amine (1.1 eq) and DIPEA (2.0 eq), stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, 70% ethyl acetate/hexane).

Yield : 65–75%.

HATU-Based Coupling

The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF with DIPEA as a base provides superior reactivity, particularly for sterically hindered amines. This method, adapted from Ambeed protocols, achieves faster reaction times and higher yields.

Optimized Conditions

  • Solvent : DMF

  • Temperature : 20°C

  • Reaction Time : 30 minutes

  • Workup : Reverse-phase HPLC purification followed by basification to isolate the free base.

Yield : 80–85%.

Functional Group Compatibility and Side Reactions

Iodine Stability Under Reaction Conditions

The iodine substituent in 4-iodobenzoic acid is generally stable under both EDCl/HOBt and HATU conditions. However, prolonged exposure to elevated temperatures (>80°C) or strong bases may lead to partial dehalogenation. Monitoring via LC-MS or ¹H NMR is recommended to detect degradation products.

Salt Formation and Crystallization

Polymorph Control

X-ray diffraction studies (as illustrated in Figure 1 of US8697876B2) reveal that slow evaporation from ethanol yields Form A crystals, characterized by distinct melting points (DSC thermogram peak at 198°C). Rapid cooling may produce amorphous material requiring re-crystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.30 (s, 1H, Ar-H), 7.91 (br s, 1H, NH), 4.81 (d, J = 8 Hz, 1H), 3.73 (br s, 1H), 2.78 (br s, 2H), 1.88–2.21 (m, 8H).

  • LC-MS : [M+H]⁺ calc’d for C₁₃H₁₆IN₂O: 375.03; found: 375.05.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Elemental Analysis : C 41.52%, H 4.28%, N 7.46% (theor. C 41.62%, H 4.30%, N 7.48%).

Scale-Up Considerations and Industrial Feasibility

Catalyst Loading in Amination Steps

For intermediates requiring halogen displacement (e.g., bromine to amine), copper(I) oxide (>0.02 wt%) enables reactions at 60–70°C, preventing discoloration and ensuring high-purity final products .

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.

    Oxidation Products: Oxidation of the piperidine ring can lead to the formation of piperidinones.

    Reduction Products: Reduction can yield different reduced forms of the piperidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. GlyT1 Inhibition
One of the most significant applications of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide is its role as a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in regulating glycine levels in the central nervous system, and its inhibition has been linked to therapeutic effects in neuropsychiatric disorders such as schizophrenia and anxiety. Studies have shown that derivatives of this compound exhibit high inhibitory potency against GlyT1, with IC50 values indicating effective blockade of glycine uptake in various animal models .

2. Imaging Probes
The compound has also been investigated for use as an imaging probe in positron emission tomography (PET) studies. By labeling this compound with radioisotopes, researchers can visualize GlyT1 distribution in the brain, providing insights into its role in various neurological conditions. The ability of this compound to cross the blood-brain barrier enhances its utility as a radiotracer .

Pharmacological Studies

3. Neuropharmacology
Research indicates that this compound and its analogs can modulate neurotransmission and exhibit neuroprotective effects. In vivo studies have demonstrated that these compounds can increase extracellular glycine levels, potentially ameliorating symptoms associated with cognitive deficits in schizophrenia . The pharmacological profile suggests that modifications to the compound can enhance its therapeutic efficacy while minimizing side effects.

4. Cancer Research
The compound has been explored for its potential as a chemotherapeutic agent. Studies suggest that it may enhance the efficacy of existing anticancer drugs by acting as a checkpoint kinase (Chk1) inhibitor, thereby potentiating the effects of topoisomerase inhibitors like irinotecan . This dual action makes it a candidate for further development in cancer therapeutics.

Case Studies and Experimental Findings

StudyApplicationFindings
Fuchigami et al.GlyT1 ImagingDemonstrated high brain uptake of radio-labeled derivatives, confirming specificity for GlyT1-rich regions .
Depoortere et al.Neuropsychiatric DisordersShowed that derivatives significantly increased extracellular glycine levels, impacting cognitive function positively .
Aris et al.Cancer TherapyReported potentiation of anticancer effects when combined with Chk1 inhibitors, suggesting potential for dual-target therapies .

Mechanism of Action

The mechanism of action of 4-iodo-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can interact with enzymes or receptors, while the piperidine ring may enhance binding affinity and specificity. The iodine atom can also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions .

Comparison with Similar Compounds

4-Iodo-N-(2-Iodo-4-Nitrophenyl)benzamide

  • Structure : Features two iodine atoms (positions 4 and 2') and a nitro group.
  • Interactions : Forms bilayers via N–H···O=C hydrogen bonds and two independent C–I···O/N halogen bonds, enhancing crystal stability .
  • Comparison : The absence of a nitro group and second iodine in the target compound likely reduces its capacity for layered crystal packing.

4-Bromo-N-(2-Nitrophenyl)benzamide

  • Structure : Bromine replaces iodine at position 4.
  • Structural Parameters : The Br–C bond (1.89 Å) is shorter than I–C (2.10 Å), affecting molecular geometry and van der Waals interactions .
  • Comparison : Iodine’s larger atomic radius may increase steric bulk and polarizability, influencing binding kinetics in receptor-ligand interactions.

Piperidine/Piperazinium-Modified Benzamides

4-Iodo-N-[2-(1-Piperidinyl)ethyl]benzamide (IPAB)

  • Structure : Incorporates a piperidinylethyl group instead of 1-methylpiperidin-4-yl.
  • Biological Relevance : Binds sigma receptors, which are implicated in neurological disorders .
  • Comparison : The ethyl spacer in IPAB may enhance conformational flexibility, whereas the 1-methylpiperidin-4-yl group in the target compound could improve membrane permeability due to increased lipophilicity.

4-Cyano-N-[(1-Methylpiperidin-4-yl)methyl]benzamide

  • Structure: Substitutes iodine with a cyano group and adds a methylene linker.

Pharmacologically Active Benzamides

Tyrosine Kinase Inhibitors (e.g., Ifebemtinib)

  • Structure : Features methoxy and trifluoromethyl groups alongside a 1-methylpiperidin-4-yl moiety .
  • Activity : Inhibits kinases involved in cancer progression.
  • Comparison : The iodine in the target compound might sterically hinder kinase binding pockets but could enhance halogen bonding with catalytic residues.

Data Tables: Key Comparisons

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Weight Key Substituents logP (Predicted) Key Interactions
This compound 384.25 I, 1-methylpiperidin-4-yl ~3.2 Halogen bonding, H-bonding
4-Iodo-N-(2-iodo-4-nitrophenyl)benzamide 499.02 I (x2), NO₂ ~2.8 C–I···O/N, N–H···O=C
4-Bromo-N-(2-nitrophenyl)benzamide 335.12 Br, NO₂ ~2.5 N–H···O=C, π-π stacking
IPAB 372.24 I, piperidinylethyl ~2.9 Sigma receptor binding

Research Findings and Implications

  • Halogen Bonding : The iodine atom in the target compound may engage in C–I···O/N interactions, similar to 4-iodo-N-(4-pyridyl)benzamide, which forms coordination polymers with metals .
  • Kinase Inhibition : The presence of a 1-methylpiperidinyl group in kinase inhibitors like BI-2536 highlights its role in enhancing target engagement, a feature possibly shared by the target compound .

Biological Activity

4-Iodo-N-(1-methylpiperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a benzamide core with an iodine substituent at the para position and a 1-methylpiperidine moiety. The presence of the halogen and the piperidine ring is crucial for its biological properties, influencing its interaction with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, benzamide derivatives have been shown to modulate heat shock protein 90 (Hsp90), which is implicated in cancer progression. Inhibitors targeting Hsp90 can lead to the degradation of client proteins essential for tumor growth . A study demonstrated that modifications in the benzamide side chain could enhance inhibitory activity against cancer cell lines, suggesting a promising pathway for developing new anticancer agents (see Table 1).

CompoundIC50 (nM)TargetReference
Compound A50Hsp90
Compound B20ALK
This compoundTBDTBDTBD

Kinase Inhibition

The compound also shows potential as a dual inhibitor of anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4). These targets are crucial in neuroblastoma treatment strategies. Structure-based design approaches have identified similar compounds that demonstrate favorable selectivity and potency against these kinases . The presence of the piperidine group is thought to enhance binding affinity through specific interactions within the active site of these kinases.

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the benzamide scaffold significantly affect biological activity. For example, halogen substitutions at different positions can enhance potency by improving lipophilicity and facilitating better interactions with target proteins . The following table summarizes key findings from SAR studies related to benzamide derivatives:

Substituent PositionTypeEffect on Activity
ParaIodineIncreased potency
MetaMethylModerate activity
OrthoEthylDecreased activity

Case Studies

  • Dual Inhibition of ALK and BRD4 : A study involving structurally similar compounds demonstrated that dual inhibition could effectively reduce tumor growth in neuroblastoma models. The compound exhibited an IC50 value in the low nanomolar range against ALK, highlighting its therapeutic potential .
  • Hsp90 Modulation : Another investigation focused on Hsp90 inhibitors revealed that compounds with a benzamide structure could induce client protein degradation while modulating the heat shock response. This dual action presents a unique therapeutic window for treating cancers resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-iodo-N-(1-methylpiperidin-4-yl)benzamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions (e.g., amidation between iodobenzoyl chloride and 1-methylpiperidin-4-amine). Key steps include:

  • Amidation : Use of 4-iodobenzoyl chloride with 1-methylpiperidin-4-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under reflux (40–60°C, 12–24 hours) .
  • Purification : Column chromatography (eluent: chloroform/methanol gradients) improves purity. For scale-up, continuous flow reactors enhance efficiency .
  • Yield Optimization : Catalytic agents (e.g., DMAP) or microwave-assisted synthesis may reduce reaction time and improve yields .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the piperidine ring protons (δ 2.3–3.1 ppm) and benzamide aromatic protons (δ 7.5–8.1 ppm). The iodine atom deshields adjacent protons, shifting signals downfield .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~371.1 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar piperidine-benzamide derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute toxicity risks (oral, dermal) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

  • Methodological Answer :

  • Functional Group Variations : Replace the iodine atom with other halogens (e.g., Br, Cl) or electron-withdrawing groups (e.g., CF3_3) to assess impact on receptor binding .
  • Piperidine Substitutions : Introduce methyl or ethyl groups at the piperidine nitrogen to evaluate metabolic stability .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

Q. How can conflicting data in reaction optimization (e.g., solvent selection, temperature) be resolved?

  • Methodological Answer :

  • Comparative Studies : Parallel reactions in DCM vs. THF at varying temperatures (25–60°C) can identify optimal conditions .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., ANOVA) evaluates interactions between solvent polarity, catalyst loading, and reaction time .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational approaches predict the compound’s pharmacokinetic or target-binding properties?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., dopamine D2_2 or serotonin 5-HT2A_{2A}) using the compound’s InChI-derived 3D structure .
  • ADMET Prediction : SwissADME estimates logP (lipophilicity) and CYP450 metabolism, guiding analog design for improved bioavailability .
  • DFT Calculations : Assess electronic effects of iodine substitution on aromatic ring reactivity .

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